N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole core with a benzyl group attached to the nitrogen atom and a sulfonamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-aminophenol with benzyl chloride and sulfonamide reagents. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the benzoxadiazole ring and the subsequent attachment of the benzyl and sulfonamide groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. Catalysts, such as metal catalysts or nanocatalysts, may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzoxadiazole compounds .
Scientific Research Applications
N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole-4-sulfonamide: Lacks the benzyl group, resulting in different chemical and biological properties.
4-Nitro-2,1,3-benzoxadiazole: Contains a nitro group instead of a sulfonamide group, leading to distinct reactivity and applications.
Uniqueness
N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both benzyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-20(18,14-9-10-5-2-1-3-6-10)12-8-4-7-11-13(12)16-19-15-11/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXJINENWXSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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